REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[NH:17][C:16]3[C:11](=[N:12][CH:13]=[N:14][CH:15]=3)[N:10]=2)=[C:5]([O:18][CH2:19][CH2:20][S:21][CH3:22])[CH:4]=1.OO.C(=O)([O-])[O-:26].[K+].[K+]>C(O)(=O)C.O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[NH:17][C:16]3[C:11](=[N:12][CH:13]=[N:14][CH:15]=3)[N:10]=2)=[C:5]([O:18][CH2:19][CH2:20][S:21]([CH3:22])=[O:26])[CH:4]=1 |f:2.3.4|
|
Name
|
8-[4-methoxy-2-(2-methylmercapto-ethoxy)phenyl]purine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC(=C(C=C1)C1=NC2=NC=NC=C2N1)OCCSC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The precipitate was recrystallized from isopropanol/ethanol in a volume ratio of 1:1
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
|
Smiles
|
COC1=CC(=C(C=C1)C1=NC2=NC=NC=C2N1)OCCS(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |